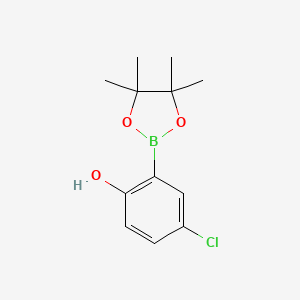

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Descripción general

Descripción

“4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates . It is a pale yellow to brown liquid .

Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another method involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is complex, with a boron atom at the center of the molecule, surrounded by carbon and hydrogen atoms .Chemical Reactions Analysis

This compound is involved in several chemical reactions. It can be used in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C . It can also be used in studies of pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates .Physical And Chemical Properties Analysis

“4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a pale yellow to brown liquid . Its refractive index is 1.396 , and it has a boiling point of 42-43 °C/50 mmHg . The density of this compound is 0.882 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The compound may be involved in the synthesis of indolo-fused heterocyclic inhibitors, which are important in the study of diseases such as hepatitis C. These compounds can inhibit polymerase enzymes, which are crucial for the replication of viruses .

2. Studies of π-Interactions and Electronic Structure It could be used in studies to understand π-interactions, electronic structure, and transient UV absorption of complex molecular systems like subphthalocyanine-borate-bridged ferrocene-fullerene conjugates .

3. Synthesis of Subphthalocyanine and Fused-Ring Nicotine Derivatives This chemical might play a role in the synthesis of subphthalocyanine and fused-ring nicotine derivatives, which have potential applications in organic electronics and photonics .

Phosphitylation Reagent

Similar compounds have been used as reagents for phosphitylation of alcohols and heteroatomic nucleophiles, leading to the formation of glycosyl donors and ligands . This suggests that our compound could serve a similar function.

NMR Analysis

It may also be used as a phosphitylation reagent to derivatize lignin samples for 31 P NMR analysis, which is a technique used to determine the structural integrity and composition of lignin .

Potential Ecotoxicological Effects

While not a direct application, it’s important to note that similar compounds have been reported to potentially pose ecological risks, particularly to aquatic environments . This highlights the need for careful handling and disposal.

Mecanismo De Acción

Target of Action

Similar compounds are known to be used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles . This suggests that the compound may interact with these types of molecules in biochemical reactions.

Mode of Action

The compound is likely to interact with its targets through a process known as phosphitylation . This is a type of chemical reaction where a phosphite group is introduced into a molecule. The phosphite group can then form useful glycosyl donors and ligands .

Biochemical Pathways

Given its role in phosphitylation, it can be inferred that the compound may play a role in various biochemical pathways involving the formation of glycosyl donors and ligands .

Result of Action

The formation of glycosyl donors and ligands through phosphitylation could potentially influence a variety of biochemical processes .

Propiedades

IUPAC Name |

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7,15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCPWBJRPORWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-phenylethyl)-1H-1,2,3,4-tetrazol-5-yl]acetic acid](/img/structure/B2939815.png)

![Lithium 7-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2939819.png)

![Ethyl (1R,2R,3R)-2-formyl-3-[formyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate](/img/structure/B2939820.png)

![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2939825.png)

![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl acetate](/img/structure/B2939827.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2939828.png)

![1-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2939831.png)